Chiral Purity and Stereochemical Integrity
The D-configuration of Boc-D-dap(dde)-OH is critical for synthesizing peptides with defined stereochemistry. The commercial product is rigorously specified for both chemical purity (≥98% by HPLC) and optical purity, as indicated by its specific optical rotation . This is a key differentiator from its L-enantiomer, Boc-L-dap(dde)-OH (CAS 1263045-09-5), which may be available at a lower but unspecified enantiomeric purity of 97% .
| Evidence Dimension | Stereochemical Purity (Optical Rotation) |
|---|---|
| Target Compound Data | [α]D²⁰ = -33 ± 2° (c=1 in MeOH) |
| Comparator Or Baseline | Boc-L-dap(dde)-OH: Specific rotation not routinely specified on all commercial datasheets |
| Quantified Difference | Confirmed D-stereochemistry with defined optical rotation specification vs. L-enantiomer lacking a consistently published specification. |
| Conditions | Measured at 20°C in methanol (c=1) |
Why This Matters
For procurement, a defined optical rotation ensures the correct stereoisomer is obtained, preventing downstream synthesis failures and costly purification of diastereomeric mixtures.
